molecular formula C12H12N2O5 B4420603 [2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid

[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid

Cat. No.: B4420603
M. Wt: 264.23 g/mol
InChI Key: GCRQQWTWSHLEOF-UHFFFAOYSA-N
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Description

[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid is a complex organic compound that features a quinoxaline ring fused with a dihydroquinoxalinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid typically involves the formation of the quinoxaline ring followed by functionalization to introduce the ethoxyacetic acid group. One common method involves the cyclization of o-phenylenediamine with a suitable diketone to form the quinoxaline core. Subsequent steps include oxidation and esterification reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, [2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore for the development of new therapeutic agents. Its quinoxaline core is known for its biological activity, including antiviral and anti-inflammatory properties .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility .

Mechanism of Action

The mechanism of action of [2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline ring can engage in π-π stacking interactions and hydrogen bonding, facilitating its binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives, such as 3,4-dihydroquinoxalin-2-ones and quinoxalin-2-ones. These compounds share the quinoxaline core but differ in their functional groups and substitution patterns .

Uniqueness

What sets [2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid apart is its unique combination of the quinoxaline ring with the ethoxyacetic acid group. This structural feature enhances its chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

2-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c15-10-5-14(11(16)6-19-7-12(17)18)9-4-2-1-3-8(9)13-10/h1-4H,5-7H2,(H,13,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRQQWTWSHLEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid
Reactant of Route 2
Reactant of Route 2
[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid
Reactant of Route 3
[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid
Reactant of Route 4
[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid
Reactant of Route 5
[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid
Reactant of Route 6
[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethoxy]acetic acid

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